(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethylphenyl group and a (Z)-configured acrylonitrile moiety bearing a 2,4-dimethoxyphenyl substituent. This compound belongs to a class of heterocyclic acrylonitriles known for their biological activities, including anticancer and cytotoxic properties. The Z-configuration of the acrylonitrile group is critical for its stereoelectronic properties, influencing molecular interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-5-6-16(9-15(14)2)20-13-27-22(24-20)18(12-23)10-17-7-8-19(25-3)11-21(17)26-4/h5-11,13H,1-4H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBMNMCOBRUMCH-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acrylonitrile Formation: The acrylonitrile moiety can be introduced through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Coupling of Aromatic Rings: The final step involves coupling the thiazole ring with the substituted aromatic rings through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aromatic rings.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological processes by acting as a fluorescent probe or inhibitor.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Core Modifications
- Thiazole vs. Benzothiazole: The target compound’s thiazole core differs from benzothiazole-containing analogs like (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (). However, the thiazole core in the target compound may offer better metabolic stability due to reduced aromatic bulk .
Substituent Analysis
- Phenyl Ring Substituents: 2,4-Dimethoxyphenyl (Target) vs. 3,4-Dimethoxyphenyl (): The 2,4-dimethoxy configuration in the target compound may alter steric hindrance and electronic distribution compared to 3,4-dimethoxy analogs. For example, 3,4-dimethoxy-substituted compounds (e.g., ) show stronger hydrogen-bonding capabilities via the meta-methoxy group, whereas the para-methoxy group in the target compound may enhance solubility . 3,4-Dimethylphenyl (Target) vs.
Functional Groups :
- Nitrile Group : Common to all analogs, the nitrile group acts as a hydrogen-bond acceptor, influencing binding to catalytic residues in enzymes. Its orientation (Z vs. E) affects molecular geometry; Z-isomers, as in the target compound, often exhibit better bioactivity due to optimal spatial alignment .
Data Table: Key Comparative Properties
Biological Activity
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS Number: 476671-63-3) is a synthetic compound characterized by its unique thiazole structure and multiple aromatic substituents. This article explores its biological activities, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 376.5 g/mol. The structural features contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O2S |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 476671-63-3 |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The thiazole moiety is particularly notable for its role in various pharmacological effects.
Anticancer Activity
Studies have shown that thiazole derivatives can possess significant anticancer properties. The presence of electron-donating groups, such as methoxy substituents on the phenyl ring, enhances cytotoxic activity against various cancer cell lines.
-
Mechanism of Action :
- Thiazole compounds often interact with cellular targets involved in apoptosis and cell cycle regulation.
- The compound's structure allows for effective binding to proteins involved in cancer progression.
-
Case Studies :
- A study demonstrated that related thiazole compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, including HT-29 and Jurkat cells .
- Another investigation found that modifications to the phenyl ring significantly influenced the cytotoxicity profile, indicating a strong SAR correlation .
Antimicrobial Activity
Some studies suggest potential antimicrobial properties associated with thiazole-containing compounds. The lipophilicity imparted by methoxy groups may enhance membrane permeability, facilitating antimicrobial action.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be analyzed through SAR studies:
- Key Structural Features :
- Thiazole Ring : Essential for biological activity; modifications can lead to enhanced potency.
- Methoxy Substituents : Increase lipophilicity and influence binding affinity to biological targets.
- Dimethyl Phenyl Groups : Affect the compound's interaction with cellular targets and overall efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer activity |
| Methoxy Groups | Enhance lipophilicity |
| Dimethyl Phenyl Substituents | Influence binding affinity |
Q & A
Q. What are the optimized synthetic routes for (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including Hantzsch thiazole synthesis for the thiazole core formation, followed by Knoevenagel condensation to introduce the acrylonitrile moiety. Key parameters include:
- Temperature : 60–80°C for cyclization steps to avoid side reactions.
- Catalysts : Use of mild bases (e.g., piperidine) to promote condensation.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) .
Q. How can researchers confirm the stereochemical configuration (Z) and structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the Z-configuration at the acrylonitrile double bond (e.g., C=C bond geometry) .
- NMR Spectroscopy :
- ¹H NMR : Coupling constants (J = 10–12 Hz for Z-isomers) distinguish stereoisomers.
- NOESY : Correlations between thiazole protons and methoxy groups confirm spatial arrangement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₂₂H₂₁N₃O₂S) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethylphenyl) influence reactivity and bioactivity?
- Methodological Answer :
- Computational Modeling :
- DFT Calculations : Analyze electron density distribution (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Docking Studies : Compare binding affinities of substituent variants to targets like cytochrome P450 .
- SAR Analysis : Synthesize analogs (e.g., replacing methoxy with nitro groups) and correlate substituent electronegativity with activity .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies.
- Mechanistic Follow-Up : Validate target engagement via Western blotting (e.g., phosphorylation inhibition) to confirm bioactivity .
Q. How can reaction mechanisms for key transformations (e.g., thiazole ring formation) be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon flow during cyclization.
- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or HPLC-MS .
- Theoretical Validation : Compare experimental activation energies with DFT-derived transition states .
Key Research Gaps
- Mechanistic Uncertainty : Limited data on metabolic pathways (e.g., CYP450 interactions) .
- Scalability : Industrial-scale synthesis requires optimization of flow reactors for continuous production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
